3-(2-methylphenyl)-1-[3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl]propan-1-one
Beschreibung
Eigenschaften
IUPAC Name |
3-(2-methylphenyl)-1-[3-(triazol-1-yl)pyrrolidin-1-yl]propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O/c1-13-4-2-3-5-14(13)6-7-16(21)19-10-8-15(12-19)20-11-9-17-18-20/h2-5,9,11,15H,6-8,10,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PONADWKVONHSPJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CCC(=O)N2CCC(C2)N3C=CN=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
The compound 3-(2-methylphenyl)-1-[3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl]propan-1-one is a complex organic molecule characterized by the presence of a triazole ring and a pyrrolidine moiety. This unique structure suggests potential biological activities that are significant for medicinal chemistry. However, research on its specific biological properties remains limited.
Structural Features
The compound features several notable structural components:
- Triazole Ring : Known for its role in enhancing biological activity through specific interactions with biological targets.
- Pyrrolidine Moiety : This five-membered ring contributes to the compound's overall stability and solubility.
- 2-Methylphenyl Group : This aromatic group adds hydrophobic characteristics, which can influence the compound's interaction with lipid membranes.
| Structural Feature | Description |
|---|---|
| Triazole Ring | Enhances biological interactions and activity |
| Pyrrolidine Moiety | Provides stability and solubility |
| 2-Methylphenyl Group | Contributes hydrophobic properties |
Biological Activity Overview
Despite its promising structure, there is currently no extensive research detailing the biological activity of this compound. However, it is hypothesized that the combination of its structural elements may lead to various biological effects, including:
- Antioxidant Activity : Similar compounds with triazole rings have shown antioxidant properties, suggesting potential for this compound as well.
- Antimicrobial Properties : Triazole derivatives are often investigated for their antimicrobial activities, particularly against resistant strains of bacteria.
Case Studies and Research Findings
While specific studies on 3-(2-methylphenyl)-1-[3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl]propan-1-one are scarce, related research provides insight into its potential activities:
- Antioxidant Capacity : Research on similar triazole compounds has demonstrated significant antioxidant effects. For instance, a study on N-benzyltriazoles showed promising antioxidant activity in vitro .
- Antimicrobial Screening : A study involving triazole derivatives indicated their effectiveness against various bacterial strains. The presence of a triazole ring was critical in enhancing the antimicrobial properties of these compounds .
Safety and Toxicity
Currently, there is no documented data regarding the safety or toxicity of 3-(2-methylphenyl)-1-[3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl]propan-1-one . Given the lack of research, it is essential to conduct thorough toxicity assessments before considering any therapeutic applications.
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
The compound belongs to a broader class of triazole- and pyrrolidine/pyrrolidinone-containing derivatives. Below is a detailed comparison with analogs reported in the literature:
Key Findings
Structural Flexibility: The target compound’s pyrrolidine-triazole scaffold differs from morpholine-based analogs (e.g., 2aca, 2acd) in ring size and electronic properties. The 2-methylphenyl group introduces steric hindrance absent in phenyl- or thiophene-substituted triazoles (e.g., 2aca, 2acd), which may affect binding interactions in biological targets .
Synthetic Efficiency: Triazole-containing compounds are typically synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a regioselective and high-yielding method .
Physicochemical Properties :
- Morpholine-based triazoles (e.g., 2aca, 2acd) are predominantly oils, while pyrazole analogs (e.g., 1-phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one) form crystalline solids, suggesting differences in crystallinity driven by substituent interactions .
Biological Relevance: The trifluoromethyl group in NC-MYF-03-69 enhances metabolic stability and lipophilicity, a feature absent in the target compound but critical for optimizing pharmacokinetic profiles .
Research Implications
The structural uniqueness of 3-(2-methylphenyl)-1-[3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl]propan-1-one lies in its combination of a sterically hindered aryl group and a pyrrolidine-triazole scaffold. Future studies should focus on:
- Crystallographic Analysis : Using SHELX-based refinement (e.g., SHELXL) to resolve 3D structure and intermolecular interactions .
- Biological Screening : Comparative evaluation with morpholine and pyrazole analogs for antimicrobial or kinase-inhibitory activity.
- SAR Studies : Systematic modification of the aryl and pyrrolidine substituents to optimize bioactivity.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
